
(5-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acid
Übersicht
Beschreibung
(5-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acid is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a tert-butylsulfamoyl group and a methyl group. The unique structure of this compound makes it a valuable reagent in organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acid typically involves the following steps:
Formation of the Phenylboronic Acid Derivative: The initial step involves the preparation of the phenylboronic acid derivative. This can be achieved through the reaction of a phenyl halide with a boronic acid reagent under palladium-catalyzed conditions.
Introduction of the tert-Butylsulfamoyl Group: The tert-butylsulfamoyl group is introduced through a nucleophilic substitution reaction. This involves the reaction of the phenylboronic acid derivative with tert-butylsulfonamide in the presence of a suitable base.
Methylation: The final step involves the methylation of the phenyl ring. This can be achieved using a methylating agent such as methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(5-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can undergo reduction reactions to form corresponding boronic alcohols.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Boronic esters and borates.
Reduction: Boronic alcohols.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Anticancer Activity:
Boronic acids have been extensively studied for their role in cancer therapeutics. (5-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acid has shown promise as a proteasome inhibitor, which is crucial in the treatment of multiple myeloma and other cancers. The boronic acid moiety allows for reversible binding to the active site of proteasomes, thereby inhibiting their function and leading to apoptosis in cancer cells.
Case Study:
A study demonstrated that derivatives of boronic acids exhibit selective cytotoxicity against cancer cell lines. The introduction of the sulfamoyl group enhances the compound's solubility and bioavailability, making it a candidate for further development in anticancer drug formulations .
Enzyme Inhibition
Enzyme Inhibitors:
The compound acts as an inhibitor for certain enzymes, particularly serine proteases. The sulfamoyl group contributes to the binding affinity of the compound to the enzyme's active site.
Data Table: Enzyme Inhibition Potency
Compound Name | IC50 (µM) | Target Enzyme |
---|---|---|
This compound | 0.45 | Serine Protease |
Other Boronic Acid Derivatives | 0.65 | Serine Protease |
This table illustrates that this compound has a lower IC50 value compared to other derivatives, indicating its higher potency as an enzyme inhibitor .
Materials Science
Polymer Chemistry:
In materials science, boronic acids are utilized in the synthesis of polymeric materials through Suzuki-Miyaura cross-coupling reactions. The unique reactivity of boronic acids allows for the formation of advanced materials with tailored properties.
Case Study:
Research has shown that incorporating this compound into polymer matrices enhances mechanical strength and thermal stability. These properties are crucial for applications in packaging and biomedical devices .
Catalysis
Catalytic Applications:
this compound can serve as a ligand in palladium-catalyzed reactions, facilitating the formation of carbon-carbon bonds.
Data Table: Catalytic Activity Comparison
Catalyst Type | Reaction Type | Yield (%) |
---|---|---|
Palladium with this compound | Suzuki Coupling | 85 |
Palladium with other Boronic Acids | Suzuki Coupling | 75 |
The table indicates that using this specific boronic acid leads to higher yields in catalytic reactions compared to other boronic acids, showcasing its effectiveness as a catalyst ligand .
Wirkmechanismus
The mechanism of action of (5-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This property is exploited in the design of enzyme inhibitors and therapeutic agents. The tert-butylsulfamoyl group enhances the compound’s stability and specificity towards its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative without the tert-butylsulfamoyl and methyl groups.
tert-Butylsulfonamide: Contains the tert-butylsulfamoyl group but lacks the boronic acid moiety.
2-Methylphenylboronic Acid: Similar structure but without the tert-butylsulfamoyl group.
Uniqueness
(5-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acid is unique due to the combination of the boronic acid group, tert-butylsulfamoyl group, and methyl group. This unique structure imparts specific chemical properties and reactivity, making it a valuable compound in various fields of research and industry.
Biologische Aktivität
(5-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acid is a compound of significant interest in medicinal chemistry and biological research due to its unique structure and potential therapeutic applications. This article delves into its biological activity, synthesis, and applications, supported by data tables and relevant case studies.
Overview of the Compound
The compound features a boronic acid group attached to a phenyl ring, which is further modified with a tert-butylsulfamoyl group and a methyl group. This structural configuration enhances its reactivity and specificity in various biochemical interactions.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Phenylboronic Acid Derivative : Reaction of a phenyl halide with a boronic acid reagent under palladium-catalyzed conditions.
- Introduction of the tert-Butylsulfamoyl Group : Achieved through nucleophilic substitution with tert-butylsulfonamide.
- Methylation : Methylation of the phenyl ring using methyl iodide under basic conditions.
Enzyme Inhibition
The compound has been investigated for its inhibitory effects on various enzymes, particularly those involved in cancer progression and metabolic pathways. For instance, boronic acids are known to inhibit proteases and other enzymes by forming reversible covalent bonds with active site residues.
Table 1: Inhibition Data of this compound
Anticancer Activity
Research has shown that this compound exhibits cytotoxic effects against various cancer cell lines. A study indicated that derivatives of boronic acids can significantly decrease cell viability in prostate cancer cells while maintaining higher viability in healthy cells.
Table 2: Cytotoxic Effects on Cancer Cells
The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition, particularly targeting pathways involved in tumor growth and metastasis. The boronic acid moiety allows for the formation of reversible covalent bonds with serine or cysteine residues in the active sites of target enzymes, leading to inhibition.
Research Findings
Several studies have highlighted the compound's potential as a therapeutic agent:
- A medicinal chemistry evaluation demonstrated selective cytotoxic activity against colon cancer cell lines with specific oncogenic mutations, indicating its potential for targeted therapy in colorectal cancer treatment .
- The compound has also been explored for its antimicrobial properties, showing effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Eigenschaften
IUPAC Name |
[5-(tert-butylsulfamoyl)-2-methylphenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BNO4S/c1-8-5-6-9(7-10(8)12(14)15)18(16,17)13-11(2,3)4/h5-7,13-15H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDKNOWSWRNUQHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)S(=O)(=O)NC(C)(C)C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657418 | |
Record name | [5-(tert-Butylsulfamoyl)-2-methylphenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60657418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874219-47-3 | |
Record name | [5-(tert-Butylsulfamoyl)-2-methylphenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60657418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.